N-[(5-chloro-8-hydroxyquinolin-7-yl)-(3,4-dimethoxyphenyl)methyl]propanamide
Description
N-[(5-Chloro-8-hydroxyquinolin-7-yl)-(3,4-dimethoxyphenyl)methyl]propanamide is a synthetic quinoline derivative characterized by a 5-chloro-8-hydroxyquinoline core substituted at the 7-position with a (3,4-dimethoxyphenyl)methyl group linked to a propanamide chain.
Properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(3,4-dimethoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c1-4-18(25)24-19(12-7-8-16(27-2)17(10-12)28-3)14-11-15(22)13-6-5-9-23-20(13)21(14)26/h5-11,19,26H,4H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWXCFUGRBATKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC(=C(C=C1)OC)OC)C2=CC(=C3C=CC=NC3=C2O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-8-hydroxyquinolin-7-yl)-(3,4-dimethoxyphenyl)methyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: Bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to obtain 7-bromoquinolin-8-ol.
Amination: Treatment of the brominated product with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to yield 5-amino-7-bromoquinolin-8-ol.
Coupling Reaction: Coupling of the aminated quinoline derivative with 3,4-dimethoxybenzaldehyde under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(3,4-dimethoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of enzymes such as HIV integrase.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(5-chloro-8-hydroxyquinolin-7-yl)-(3,4-dimethoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. For instance, as an HIV integrase inhibitor, it binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome . The compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Structural Analog: (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa)
Key Differences :
- Substituent Chemistry :
- Synthesis: Both compounds derive from 5-chloro-8-hydroxyquinoline intermediates. The target’s synthesis likely involves amide coupling, whereas IIIa uses benzenesulfonyl chloride and DMAP in pyridine, followed by recrystallization .
- The 3,4-dimethoxyphenyl group increases lipophilicity relative to IIIa’s single 4-methoxy substitution, possibly enhancing membrane permeability.
Table 1: Comparative Properties
Pharmacokinetic Considerations
- Metabolic Stability :
- Methoxy groups in both compounds may slow oxidative metabolism. However, the propanamide in the target compound could be susceptible to hydrolysis, whereas IIIa’s sulfonamide is more stable.
- Toxicity: Hydroxyquinolines are associated with neurotoxicity at high doses. The target’s 3,4-dimethoxyphenyl substituent might mitigate this by reducing cellular accumulation compared to IIIa’s unmodified styryl chain.
Biological Activity
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(3,4-dimethoxyphenyl)methyl]propanamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and antiviral properties. The findings are supported by various studies and data tables summarizing key research outcomes.
Chemical Structure
The compound can be represented by the following chemical structure:
1. Antimicrobial Activity
Compounds containing the 8-hydroxyquinoline nucleus, including this compound, have demonstrated a broad spectrum of antimicrobial activity. Research indicates that derivatives with electron-withdrawing groups exhibit enhanced antimicrobial potency. For instance, derivatives with chloro and nitro substitutions have shown increased efficacy against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-NO2 | Bacterial | 10 µg/mL |
| 3-Cl | Fungal | 5 µg/mL |
| 4-NO2 | Viral | 15 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound's ability to inhibit cell growth in various cancer cell lines has been documented. For example, it has shown significant cytotoxicity against leukemia-derived cell lines at micromolar concentrations.
Case Study : A study involving the screening of synthesized quinoline derivatives revealed that this compound induced apoptosis in cancer cells, leading to a notable reduction in cell viability.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Nalm6 | 12 | Apoptosis induction |
| HT-29 | 15 | Cell cycle arrest |
| TK-10 | 10 | DNA damage response activation |
3. Antiviral Activity
Recent studies have also highlighted the antiviral properties of the compound. Research indicates that derivatives similar to this compound exhibit significant inhibition of viral replication.
Key Findings :
- Compounds with higher lipophilicity and specific substitutions showed improved antiviral activity.
- For example, a derivative with a 3-nitro substitution demonstrated an inhibition rate of over 85% against certain viral strains while maintaining low cytotoxicity levels.
Q & A
Q. What are the key considerations in synthesizing N-[(5-chloro-8-hydroxyquinolin-7-yl)-(3,4-dimethoxyphenyl)methyl]propanamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the formation of the quinoline core and subsequent functionalization. Key steps include:
- Coupling Reactions : Use of intermediates like 5-chloro-8-hydroxyquinoline and 3,4-dimethoxyphenylmethyl groups. Substitution patterns on the quinoline ring (e.g., chloro and hydroxy groups) require precise control of reaction pH and temperature to avoid undesired side reactions .
- Purification : Normal-phase chromatography (e.g., using gradients of dichloromethane, ethyl acetate, and methanol) is critical for isolating the final product, especially due to the compound’s polarity and potential byproducts .
- Yield Optimization : Catalysts such as triethylamine or palladium-based systems may enhance coupling efficiency. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate purity .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Proton signals for aromatic hydrogens (e.g., δ 8.0–9.0 ppm for quinoline protons) and methoxy groups (δ ~3.8 ppm) confirm substitution patterns. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex regions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., M+H+ peaks matching C₂₂H₂₂ClN₂O₄). LC/MS is used for purity assessment .
- X-ray Crystallography : Optional for absolute configuration determination, particularly if the compound exhibits chiral centers .
Q. What functional groups dictate the compound’s reactivity in downstream modifications?
Methodological Answer:
- Hydroxyquinoline Group : Participates in hydrogen bonding and metal chelation, influencing biological activity. Oxidation to quinone derivatives is possible under acidic conditions .
- Propanamide Linkage : Susceptible to hydrolysis under strong acidic/basic conditions. Stabilization via electron-withdrawing substituents (e.g., chloro groups) may reduce degradation .
- Dimethoxyphenyl Moiety : Methoxy groups enhance lipophilicity and can undergo demethylation in metabolic studies. Electrophilic aromatic substitution (e.g., nitration) is feasible at the para position .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane minimizes side reactions during coupling steps .
- Temperature Control : Low temperatures (0–5°C) prevent aggregation of reactive intermediates. Microwave-assisted synthesis may accelerate steps like amide bond formation .
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions or enzyme-mediated catalysis for enantioselective synthesis .
Q. Table 1: Example Reaction Optimization Parameters
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Amide Coupling | Solvent | Anhydrous DCM | +25% purity |
| Quinoline Halogenation | Catalyst | PdCl₂(PPh₃)₂ | +15% yield |
| Purification | Gradient Elution | 5–10% MeOH in DCM | +30% recovery |
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Methodological Answer:
- Dose-Response Studies : Establish IC₅₀ values across multiple cell lines to differentiate target-specific effects from off-target toxicity .
- Metabolite Profiling : Use HPLC-MS to identify degradation products or active metabolites that may contribute to observed discrepancies .
- Receptor Binding Assays : Compare binding affinities (e.g., Kd values) with structural analogs to isolate contributions of specific substituents (e.g., chloro vs. methoxy groups) .
Q. What strategies are effective in designing derivatives for specific biological targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify the propanamide linker (e.g., replacing methyl with cyclopropyl) to enhance metabolic stability. Introduce fluorinated groups on the dimethoxyphenyl ring to improve blood-brain barrier penetration .
- Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict interactions with target proteins (e.g., kinases or GPCRs). Focus on regions like the quinoline core for metal-binding interactions .
- In Vivo Pharmacokinetics : Assess bioavailability and half-life in rodent models. PEGylation or liposomal encapsulation may address solubility issues .
Q. How does the compound’s stability vary under different storage or experimental conditions?
Methodological Answer:
- Photostability : Store in amber vials at -20°C to prevent UV-induced degradation of the hydroxyquinoline group .
- pH Sensitivity : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) in buffers (pH 1–9) to identify degradation pathways. Formulate with antioxidants (e.g., BHT) for aqueous solutions .
Q. What computational approaches validate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., in tyrosine kinases) using AMBER or GROMACS. Analyze hydrogen-bonding networks with the hydroxyquinoline group .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electron transfer mechanisms in redox-active environments (e.g., mitochondrial complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
